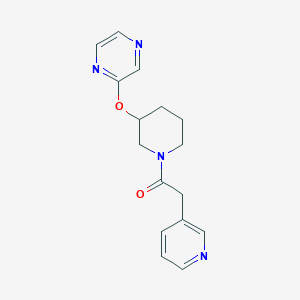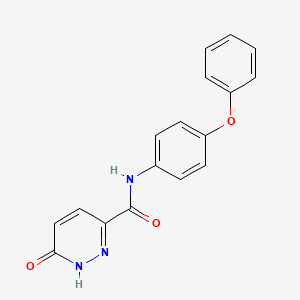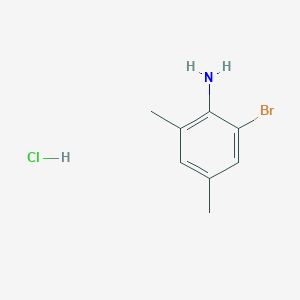
1-(3-(Pyrazin-2-yloxy)piperidin-1-yl)-2-(pyridin-3-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(3-(Pyrazin-2-yloxy)piperidin-1-yl)-2-(pyridin-3-yl)ethanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is commonly referred to as PPPE and is a derivative of piperidine and pyridine. PPPE has been found to possess various biochemical and physiological effects that make it a suitable candidate for further research.
Scientific Research Applications
Synthesis and Structural Analyses
The compound has been a focal point in synthetic chemistry, contributing to the development of heterocyclic compounds with potential biological activities. For instance, studies on the synthesis of pyrazoles, pyridazinones, and pyrazolopyridines highlight the compound's role as a precursor or an intermediate in generating novel structures with anticipated biological functions. These synthetic routes often involve reactions with secondary amines, formaldehyde, or through Diels-Alder reactions, showcasing the compound's versatility in organic synthesis (Rombouts et al., 2003), (Buysens et al., 1995).
Pharmacological Potential
Research into the pharmacological potential of derivatives or structurally similar compounds to 1-(3-(Pyrazin-2-yloxy)piperidin-1-yl)-2-(pyridin-3-yl)ethanone has indicated promising applications in various therapeutic areas. For example, studies have been conducted on compounds for their antiviral and cytotoxic activities, revealing significant effects against specific viruses and cancer cell lines, which could inform the development of new antiviral and anticancer agents (Attaby et al., 2006), (El-Subbagh et al., 2000).
Molecular Interactions and Structural Characterizations
Further studies have also focused on the molecular interactions and crystal structure analyses of compounds bearing resemblance or functional relevance to this compound. These studies provide insights into the molecular conformation, stability, and intermolecular interactions within the crystal lattice, facilitating a deeper understanding of the compound's chemical behavior and potential interactions with biological targets (Balderson et al., 2007).
properties
IUPAC Name |
1-(3-pyrazin-2-yloxypiperidin-1-yl)-2-pyridin-3-ylethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O2/c21-16(9-13-3-1-5-17-10-13)20-8-2-4-14(12-20)22-15-11-18-6-7-19-15/h1,3,5-7,10-11,14H,2,4,8-9,12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZITIOEVTRQEWAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CC2=CN=CC=C2)OC3=NC=CN=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-chloro-4-methoxyphenyl)-2-((7-(3-fluorophenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)acetamide](/img/structure/B2764935.png)
![8-(3-(4-(4-methoxyphenyl)piperazin-1-yl)propyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2764936.png)
![4-(6-Methyl-1-oxaspiro[2.5]octan-6-yl)morpholine](/img/structure/B2764939.png)


![N-(1-cyanoethyl)-2-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]acetamide](/img/structure/B2764948.png)
![N-(4-fluorophenyl)-2-((2-(4-fluorophenyl)-7-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2764950.png)



![6-(4-chlorobenzyl)-5-((2-chlorobenzyl)thio)-1-ethyl-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B2764955.png)

![2-[(1-Methylpiperidin-4-yl)oxy]quinoline-3-carbonitrile](/img/structure/B2764957.png)
